

# NBI-27914 Hydrochloride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | NBI-27914 hydrochloride |           |
| Cat. No.:            | B560224                 | Get Quote |

For researchers, scientists, and drug development professionals, this document provides an indepth technical guide to **NBI-27914 hydrochloride**, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. This guide covers its chemical properties, mechanism of action, and key experimental findings, presenting data in a structured format for ease of reference and comparison.

## **Core Chemical and Physical Properties**

**NBI-27914 hydrochloride** is a non-peptide small molecule that has been instrumental in elucidating the role of the CRF1 receptor in various physiological and pathological processes. Its identification and characterization have paved the way for further investigation into CRF1 receptor antagonists as potential therapeutic agents.

| Property          | Value                                       |  |
|-------------------|---------------------------------------------|--|
| CAS Number        | 1215766-76-9[1][2][3]                       |  |
| Molecular Formula | C18H20Cl4N4·HCl[1][3]                       |  |
| Molecular Weight  | 470.66 g/mol [1][3]                         |  |
| Purity            | ≥98% (HPLC)[3]                              |  |
| Solubility        | Soluble to 100 mM in ethanol and DMSO[1][3] |  |
| Storage           | Store at room temperature[1]                |  |
|                   |                                             |  |





## Mechanism of Action: Selective CRF1 Receptor Antagonism

NBI-27914 hydrochloride functions as a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, with a reported Ki value of 1.7 nM.[4][5] It exhibits no significant activity at the CRF2 receptor subtype, making it a valuable tool for distinguishing the specific roles of CRF1.[4][6] The CRF1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, including the pituitary gland, cortex, cerebellum, and amygdala.[7] Its activation by CRF initiates a cascade of events central to the body's stress response.

The primary signaling pathway for the CRF1 receptor involves its coupling to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[7] This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[6] However, evidence suggests that CRF1 receptor signaling is more complex, also involving other pathways such as the Gq/phospholipase C/protein kinase C (PLC/PKC) cascade and Gimediated activation of the ERK1/2 and Akt kinase pathways.[4][6] NBI-27914, by blocking the binding of CRF to the CRF1 receptor, effectively inhibits these downstream signaling events.





Click to download full resolution via product page

**CRF1** Receptor Signaling Pathways

# **Key Experimental Protocols and Findings**



**NBI-27914 hydrochloride** has been utilized in a variety of in vitro and in vivo experimental models to probe the function of the CRF1 receptor.

#### **In Vitro Assays**

CRF-Stimulated ACTH Release Assay: This assay is fundamental for assessing the antagonist activity of compounds at the CRF1 receptor in a physiologically relevant context.

- Methodology: Primary cultures of rat anterior pituitary cells are prepared. These cells
  endogenously express CRF1 receptors. The cells are incubated with varying concentrations
  of NBI-27914 hydrochloride prior to stimulation with a fixed concentration of CRF. The
  amount of adrenocorticotropic hormone (ACTH) released into the culture medium is then
  quantified, typically using an enzyme-linked immunosorbent assay (ELISA).[8]
- Expected Outcome: NBI-27914 hydrochloride is expected to cause a dose-dependent inhibition of CRF-stimulated ACTH release, demonstrating its antagonist properties at the pituitary CRF1 receptors.[9]

Radioligand Binding Assay: This assay is employed to determine the binding affinity (Ki) of NBI-27914 for the CRF1 receptor.

- Methodology: Cell membranes prepared from a cell line expressing the human CRF1 receptor are incubated with a radiolabeled ligand, such as [125] Sauvagine, which binds to both CRF1 and CRF2 receptors.[9] Competition binding experiments are performed by including increasing concentrations of unlabeled NBI-27914 hydrochloride. The amount of radioactivity bound to the membranes is measured, and the data are used to calculate the inhibitory constant (Ki) of NBI-27914.
- Finding: **NBI-27914 hydrochloride** exhibits a high binding affinity for the CRF1 receptor, with a reported Ki of 1.7 nM.[4][5]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. rndsystems.com [rndsystems.com]
- 2. targetmol.cn [targetmol.cn]
- 3. NBI 27914 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 4. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]



- 5. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 7. Corticotropin-releasing hormone receptor 1 Wikipedia [en.wikipedia.org]
- 8. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NBI-27914 Hydrochloride: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560224#nbi-27914-hydrochloride-cas-number-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com